N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)furan-3-carboxamide
Description
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-11(17-16(18)14-4-6-19-10-14)8-12-2-3-15-13(9-12)5-7-20-15/h2-4,6,9-11H,5,7-8H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRLJLQDIXWTMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)furan-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of oncology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, anticancer properties, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure that combines elements from benzofuran and furan moieties. The presence of a carboxamide functional group enhances its solubility and biological activity. The molecular formula is , with a molecular weight of approximately 341.47 g/mol.
The mechanisms by which this compound exerts its biological effects are not fully elucidated but are hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, disrupting cellular processes in cancer cells or pathogens.
- Receptor Interaction : It may interact with specific receptors that modulate cell signaling pathways, potentially affecting cell proliferation and apoptosis .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The following table summarizes the inhibition rates observed in various cancer cell lines:
| Cancer Type | Cell Line | Inhibition Rate (%) |
|---|---|---|
| Leukemia | K-562 | 56.84 |
| SR | 60.89 | |
| Non-Small Cell Lung Cancer | NCI-H322M | 40.87 |
| NCI-H460 | 80.92 | |
| Colon Cancer | HCT-116 | 72.14 |
| KM12 | 41.49 | |
| SW-620 | 40.82 | |
| CNS Cancer | SNB-75 | 58.02 |
| U251 | 73.94 | |
| Melanoma | Various | Data not specified |
| Ovarian Cancer | Various | Data not specified |
These results indicate that the compound exhibits promising anticancer activity across multiple types of cancer, suggesting its potential as a therapeutic agent .
Case Studies and Research Findings
- Study on Apoptosis Induction : A study investigating related compounds demonstrated that similar benzofuran derivatives could induce apoptosis through intrinsic pathways by promoting phosphatidylserine flipping and cytochrome c release from mitochondria . This suggests that this compound may also activate apoptotic mechanisms.
- Invasion Characteristics : Complementary studies have shown that related compounds can disrupt invasion characteristics in tumor cell lines via pathways like FAK/Paxillin . This indicates that this compound might similarly affect metastatic behavior.
- Molecular Docking Studies : Ongoing research utilizing molecular docking simulations aims to clarify the interactions between this compound and specific biological targets, which could provide insights into its pharmacological applications .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s uniqueness lies in its hybrid structure combining dihydrobenzofuran and furan-carboxamide groups. Below is a systematic comparison with structurally or functionally related molecules:
Substituted Dihydrobenzofuranylpropan-2-amines ()
Compounds such as 5-MAPDB (1-(2,3-dihydrobenzofuran-5-yl)-N-methylpropan-2-amine) and 6-MAPDB (1-(2,3-dihydrobenzofuran-6-yl)-N-methylpropan-2-amine) share the dihydrobenzofuran-propan-2-amine backbone but differ in three key aspects:
Substitution Position : 5-MAPDB and 6-MAPDB vary in the dihydrobenzofuran substitution (5- vs. 6-position), which alters electronic and steric interactions with biological targets.
Functional Group: Unlike the carboxamide in the target compound, these analogs feature a methylamine group, likely enhancing their activity as serotonin receptor agonists or monoamine releasers .
Dihydroisobenzofuran Carboxamides ()
Compounds like 1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide () and its derivatives share a carboxamide group but differ critically:
Substituents: The fluorophenyl and dimethylaminopropyl groups in these analogs introduce strong electron-withdrawing and hydrophilic properties, which are absent in the target compound. This could influence blood-brain barrier permeability or target selectivity .
Furopyridine Carboxamides ()
Examples such as 6-chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide () highlight:
Fused Ring Systems : The furo[2,3-b]pyridine core introduces a heteroaromatic system with enhanced planarity and hydrogen-bonding capacity compared to the simpler dihydrobenzofuran-furan combination.
Substituent Complexity : Chloro, fluorophenyl, and pyrimidinyl groups in these derivatives likely enhance binding to kinase or protease targets, contrasting with the target compound’s simpler substitution pattern .
Comparative Data Table
Key Research Findings and Implications
Positional Isomerism : Substitution at the 5-position (as in the target compound and 5-MAPDB) may favor interactions with hydrophobic binding pockets, whereas 6-substituted analogs (e.g., 6-MAPDB) could exhibit altered selectivity .
Carboxamide vs. Amine : The carboxamide group likely reduces CNS activity compared to primary/secondary amines in MAPDB derivatives, suggesting divergent therapeutic applications (e.g., peripheral enzyme modulation vs. neurostimulation) .
Fluorine Effects : Fluorinated analogs () demonstrate enhanced metabolic stability and binding affinity, implying that introducing fluorine into the target compound could optimize its pharmacokinetic profile .
Q & A
Q. What are the established synthetic routes for N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)furan-3-carboxamide, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves coupling a furan-3-carboxylic acid derivative with an amine-containing dihydrobenzofuran intermediate. A common approach uses carbodiimide-based coupling agents (e.g., EDC or DCC) to activate the carboxylic acid, followed by reaction with the amine under inert conditions (e.g., nitrogen atmosphere) . Key intermediates are characterized via:
-
1H/13C NMR : To confirm regiochemistry and purity.
-
HPLC-MS : To assess molecular weight and purity (≥95% by area under the curve).
-
IR Spectroscopy : To verify carbonyl stretching frequencies (~1650–1700 cm⁻¹ for amides) .
- Example Table : Synthetic Routes Comparison
| Route | Starting Materials | Coupling Agent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | Furan-3-COCl + amine | EDC/HOBt | 65 | 95 |
| 2 | Furan-3-COOH + amine | DCC/DMAP | 72 | 97 |
Q. How is the structural integrity of the compound validated in solution and solid states?
- Methodological Answer :
- Solution State : 2D NMR (e.g., COSY, HSQC) resolves spin systems and confirms dihydrobenzofuran and furan connectivity. For example, coupling constants (J = 8–10 Hz in dihydrobenzofuran) distinguish cis/trans configurations .
- Solid State : X-ray crystallography provides unambiguous confirmation of stereochemistry and hydrogen-bonding networks. Crystallization is often achieved via slow evaporation in ethanol/water mixtures .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies (e.g., varying IC₅₀ values in enzyme assays) may arise from:
- Purity Variations : Impurities (e.g., residual solvents or unreacted intermediates) can skew results. Validate purity via orthogonal methods (HPLC, NMR, elemental analysis) .
- Assay Conditions : Buffer pH, temperature, and co-solvents (e.g., DMSO concentration) affect solubility and activity. Standardize protocols using controls like known inhibitors .
- Structural Analogs : Compare activity with analogs (e.g., 5-MAPDB or 6-MAPDB from ) to identify critical pharmacophores.
Q. How can computational modeling optimize the compound’s pharmacokinetic profile?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME predict logP (lipophilicity), BBB permeability, and CYP450 interactions. For example, reducing logP from 3.5 to 2.8 may enhance aqueous solubility .
- Docking Studies : Use AutoDock Vina to map binding modes to target proteins (e.g., serotonin receptors). Focus on residues forming hydrogen bonds with the carboxamide group .
- Metabolic Stability : Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation) using Schrödinger’s BioLuminate. Prioritize derivatives resistant to N-dealkylation .
Q. What in vitro models are suitable for studying hepatic metabolism, and how are metabolites identified?
- Methodological Answer :
- Hepatocyte Incubations : Use cryopreserved human hepatocytes (1 mg/mL compound, 37°C, 24 hr). Quench reactions with acetonitrile, then analyze via LC-HRMS/MS .
- Metabolite ID : Fragment ions (MS/MS) and retention times match synthetic standards. Common metabolites include hydroxylated dihydrobenzofuran or glucuronidated furan derivatives .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
